molecular formula C16H15NO5 B2702650 N-(2-(furan-3-yl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396865-25-0

N-(2-(furan-3-yl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2702650
CAS RN: 1396865-25-0
M. Wt: 301.298
InChI Key: HZQFIDFPPHQEKX-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . Benzofurans are similar but have an additional benzene ring fused to the furan ring .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .


Molecular Structure Analysis

The molecular structure of furan compounds is characterized by a five-membered ring with one oxygen atom . The presence of the benzene ring in benzofurans adds to the complexity of the molecule .


Chemical Reactions Analysis

Furan compounds participate in a variety of chemical reactions. Many studies have investigated furan synthesis reaction mechanisms . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .


Physical And Chemical Properties Analysis

Furans are typically colorless, volatile liquids . The physical and chemical properties of a specific furan or benzofuran compound would depend on its specific structure.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A study by Ismail et al. (2004) describes the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds derived from furan-2-yl precursors. These compounds showed significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential antiprotozoal applications. The research highlights the importance of furan derivatives in developing new therapeutic agents against protozoal infections (Ismail et al., 2004).

Analytical Chemistry Applications

Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining furan derivatives, including furan-2-carboxylic acid and furan-3-carboxylic acid, in honey and honeydew samples. This method demonstrates the application of furan derivative analysis in food chemistry, ensuring the quality and safety of honey products (Nozal et al., 2001).

Photoinduced Synthesis

Oda et al. (1997) explored the photoaddition reaction of arenecarbothioamides to 2-methoxy- and 2-trimethylsiloxyfurans, leading to the synthesis of arene-fused aminobenzoates. This work illustrates the utility of furan derivatives in photochemical reactions to construct complex organic frameworks, useful in material science and synthetic organic chemistry (Oda et al., 1997).

Novel Synthetic Routes and Reactivity

Aleksandrov and El’chaninov (2017) reported on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating innovative approaches to coupling reactions and electrophilic substitution. This research contributes to the field of heterocyclic chemistry by providing new methods for constructing benzothiazole derivatives with furan moieties, which are valuable for various chemical and pharmaceutical applications (Aleksandrov & El’chaninov, 2017).

Mechanism of Action

Target of Action

It is known that furan derivatives have a broad spectrum of biological activities . They can interact with multiple receptors, which makes them valuable in the development of new therapeutic derivatives .

Mode of Action

Furan derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these therapeutic effects.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets likely affects these pathways, leading to downstream effects that contribute to its therapeutic properties.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Given the diverse biological activities of furan derivatives , it can be inferred that the compound’s action results in a range of molecular and cellular effects that contribute to its therapeutic properties.

Action Environment

It is known that the stability and reactivity of furan derivatives can be influenced by factors such as temperature and ph . These factors could potentially influence the compound’s action and efficacy.

Safety and Hazards

The safety and hazards associated with a specific furan or benzofuran compound would depend on its specific structure. Some furan compounds may cause skin and eye irritation .

Future Directions

The future directions in the study of furan and benzofuran compounds could involve the development of new synthesis methods, the discovery of new reactions, and the exploration of their potential applications in various fields .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-20-13-4-2-3-10-7-14(22-15(10)13)16(19)17-8-12(18)11-5-6-21-9-11/h2-7,9,12,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQFIDFPPHQEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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